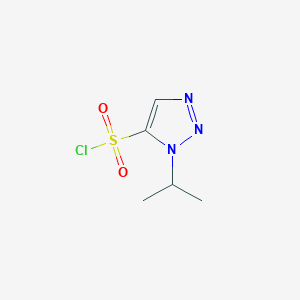
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is an organic compound with the molecular formula C9H13N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is the αvβ6 integrin . This integrin plays a crucial role in cell adhesion and signal transduction processes .
Mode of Action
This compound interacts with the αvβ6 integrin, exhibiting high affinity and selectivity . This interaction results in the inhibition of the integrin’s function, thereby affecting cellular processes such as cell adhesion and signal transduction .
Biochemical Pathways
The interaction of this compound with the αvβ6 integrin affects the integrin-mediated signaling pathways
Pharmacokinetics
This compound has been found to have very high solubility in saline at pH 7, which is beneficial for its bioavailability . It also has a long dissociation half-life of 7 hours, and its pharmacokinetic properties are commensurate with inhaled dosing by nebulization .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of αvβ6 integrin function . This can lead to alterations in cell adhesion and signal transduction processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its high solubility in saline at pH 7 suggests that it may be more effective in neutral or slightly alkaline environments . Additionally, its thermal stability makes it useful in stability tests involving coordination compounds .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to study the complex formation of oximes with metals . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in metal ion homeostasis and transport.
Molecular Mechanism
It is known to be a ligand, suggesting that it may bind to certain biomolecules and influence their activity
Temporal Effects in Laboratory Settings
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is known to display thermal stability, which makes it useful in stability tests involving coordination compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable nitrile compound under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of a butanenitrile derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced nitrile derivatives such as amines.
Substitution: Functionalized derivatives like amides or esters.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticonvulsant properties and interactions with metal ions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizing agent in various formulations
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Uniqueness
Compared to similar compounds, 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is unique due to its specific structural features, such as the butanenitrile moiety, which imparts distinct chemical and biological properties. Its stability and versatility in various reactions make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIALSJQHIPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)
![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![11,13-dimethyl-N-phenyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2592606.png)

![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)


![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)
![2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL](/img/structure/B2592616.png)

![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2592618.png)
![1-[2-(4-bromoanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)
